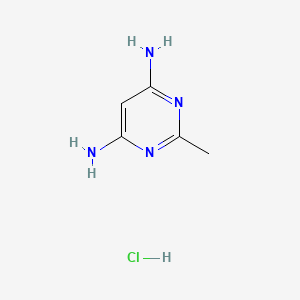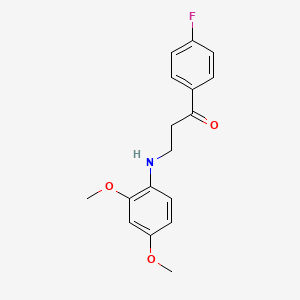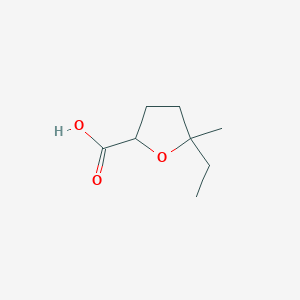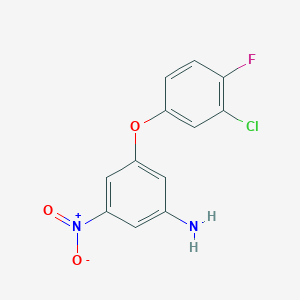
3-(3-Chloro-4-fluorophenoxy)-5-nitroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Chloro-4-fluorophenoxy)-5-nitroaniline is a useful research compound. Its molecular formula is C12H8ClFN2O3 and its molecular weight is 282.66. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Charge Control in SNAr Reactions The study by Cervera, Marquet, and Martin (1996) explores the charge control in the SNAr reaction, particularly focusing on the substitution of halogen atoms in compounds like 3-fluoro-4-chloronitrobenzene. This research is relevant to understanding the reactivity of similar compounds, including 3-(3-Chloro-4-fluorophenoxy)-5-nitroaniline, in nucleophilic aromatic substitution reactions (Cervera, Marquet, & Martin, 1996).
Aromatic Compound Metabolism in Rats Maté, Ryan, and Wright (1967) conducted a study on the metabolism of various 4-nitroaniline derivatives, including halogenated compounds in rats. This research provides insights into the biological processing and potential toxicological aspects of compounds structurally related to this compound (Maté, Ryan, & Wright, 1967).
Synthesis of Pyrroloquinolines Roberts, Joule, Bros, and Álvarez (1997) investigated the synthesis of Pyrrolo[4,3,2-de]quinolines from various nitroaniline derivatives. This study indicates the potential application of this compound in the synthesis of complex organic molecules (Roberts, Joule, Bros, & Álvarez, 1997).
Use as a Dye Intermediate Bil (2007) described the significance of 4-Fluoro-3-nitroaniline and its N-substituted derivatives, including this compound, as novel dye intermediates. The compounds' utility extends to pharmaceuticals, insecticides, and more dyes (Bil, 2007).
Anaerobic Degradation Study Duc (2019) conducted a study on the anaerobic degradation of 2-chloro-4-nitroaniline, a compound similar to this compound. This research is crucial for understanding the environmental impact and degradation pathways of such nitroaromatic compounds (Duc, 2019).
Electrophilic Aromatic Substitution Mechanisms Bloomfield, Manglik, Moodie, Schofield, and Tobin (1983) explored the mechanism of nitration in electrophilic aromatic substitution reactions, relevant to understanding the chemical behavior of compounds like this compound (Bloomfield et al., 1983).
Indirect Fluorescent Determination Zhang, Wilson, and Danielson (2008) developed an indirect fluorescence detection method for non-fluorescent aromatic compounds, including nitroanilines. This technique can be useful in analyzing compounds similar to this compound (Zhang, Wilson, & Danielson, 2008).
Caffeine Co-Crystals Study Ghosh and Reddy (2012) synthesized co-crystals of caffeine with substituted nitroanilines, which is relevant for understanding the interaction of this compound with other organic molecules (Ghosh & Reddy, 2012).
Microwave Synthesis and Antimicrobial Activities Jain and Mishra (2016) studied the microwave synthesis and antimicrobial activities of metal complexes derived from Schiff bases, including those related to nitroaniline derivatives. This provides insights into the potential antimicrobial applications of this compound (Jain & Mishra, 2016).
Toxic Azo Dye Metabolites Determination Radzik, Brodbelt, and Kissinger (1984) describe the use of liquid chromatography/electrochemistry for determining metabolites of nitroaniline, providing a methodological perspective relevant to compounds like this compound (Radzik, Brodbelt, & Kissinger, 1984).
Safety and Hazards
The safety data sheet for “3-(3-Chloro-4-fluorophenoxy)pyrrolidine” suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . In case of accidental release, it’s recommended to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
特性
IUPAC Name |
3-(3-chloro-4-fluorophenoxy)-5-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFN2O3/c13-11-6-9(1-2-12(11)14)19-10-4-7(15)3-8(5-10)16(17)18/h1-6H,15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQKSGEFVSDQJGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=CC(=CC(=C2)[N+](=O)[O-])N)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
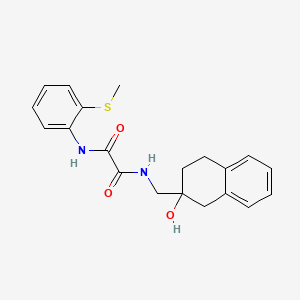
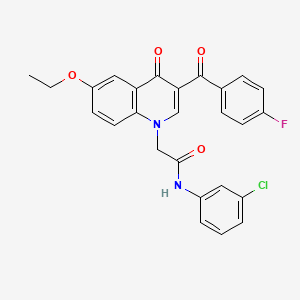
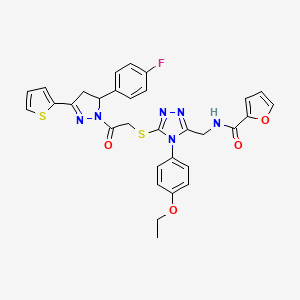

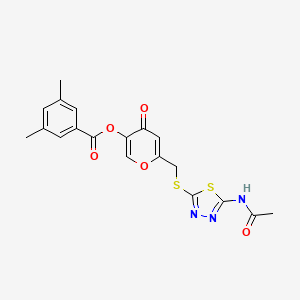
![1-[(5-Bromopyrazin-2-yl)methyl]-3-(1-cyclopropyl-2-methoxyethyl)urea](/img/structure/B2482853.png)
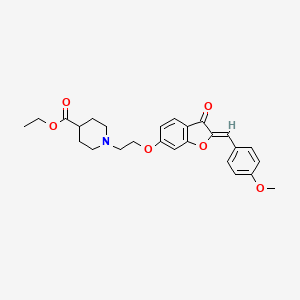
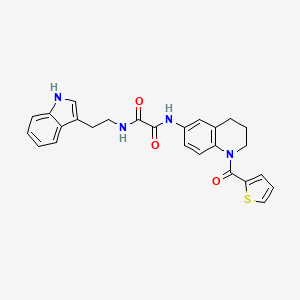
![6-Fluoro-2-(prop-1-en-2-yl)benzo[d]oxazole](/img/structure/B2482858.png)
![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-benzoylbenzamido)-4-methylthiophene-3-carboxylate](/img/structure/B2482859.png)
